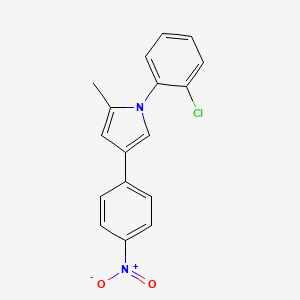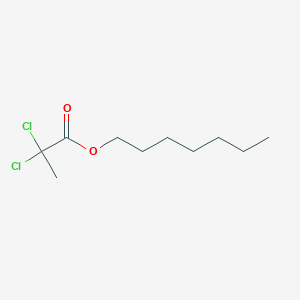
Propanoic acid, 2,2-dichloro-, heptyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2,2-dichloro-, heptyl ester is an organic compound with the molecular formula C10H18Cl2O2 It is an ester derived from propanoic acid and heptyl alcohol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dichloro-, heptyl ester typically involves the esterification of 2,2-dichloropropanoic acid with heptyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
Propanoic acid, 2,2-dichloro-, heptyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dichloropropanoic acid and heptyl alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in the presence of phase transfer catalysts.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and heptyl alcohol.
Reduction: 2,2-dichloropropanol and heptyl alcohol.
Substitution: Products depend on the nucleophile used (e.g., 2-azido-2-chloropropanoic acid with sodium azide).
科学的研究の応用
Propanoic acid, 2,2-dichloro-, heptyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of propanoic acid, 2,2-dichloro-, heptyl ester involves its interaction with specific molecular targets. The ester can be hydrolyzed in vivo to release 2,2-dichloropropanoic acid, which can then interact with enzymes or other proteins. The chlorine atoms on the propanoic acid moiety can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
Propanoic acid, heptyl ester: Similar structure but lacks the chlorine atoms.
Propanoic acid, 2-methyl-, heptyl ester: Contains a methyl group instead of chlorine atoms.
Propanoic acid, 2,2-dimethyl-, heptyl ester: Contains two methyl groups instead of chlorine atoms.
Uniqueness
Propanoic acid, 2,2-dichloro-, heptyl ester is unique due to the presence of two chlorine atoms on the propanoic acid moiety. This structural feature imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity.
特性
CAS番号 |
89876-38-0 |
|---|---|
分子式 |
C10H18Cl2O2 |
分子量 |
241.15 g/mol |
IUPAC名 |
heptyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-3-4-5-6-7-8-14-9(13)10(2,11)12/h3-8H2,1-2H3 |
InChIキー |
REEPEUZCQJPKJC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC(=O)C(C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


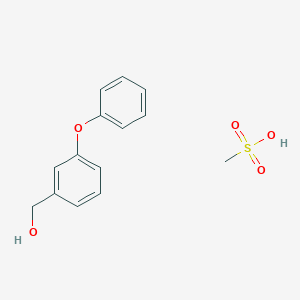
![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)

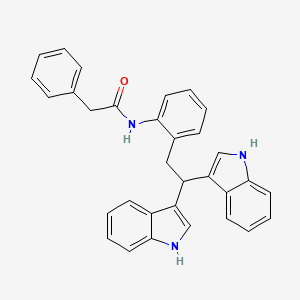

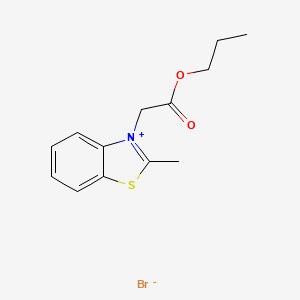

![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)
